molecular formula C16H18N4O2S B2700422 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide CAS No. 2097861-28-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide

Cat. No.: B2700422
CAS No.: 2097861-28-2
M. Wt: 330.41
InChI Key: HGZVEFPJYWKCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide is an intriguing synthetic compound featuring a complex structure that includes both pyridazinone and thiazole moieties. This compound's unique architecture allows it to interact with a range of biological and chemical environments, making it an object of study in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide typically involves a multi-step process. The starting materials include cyclopropyl-containing compounds and pyridazinone derivatives. The synthetic route may proceed as follows: first, cyclopropylamine is reacted with pyridazinone under basic conditions to form the intermediate 3-cyclopropyl-6-oxopyridazin-1(6H)-ylamine. This intermediate then undergoes condensation with a thiazole derivative, specifically 4-cyclopropylthiazol-2-ylpropanoic acid, under dehydrating conditions to yield the final product.

Industrial Production Methods: Industrial synthesis of this compound scales up the laboratory protocols while ensuring adherence to safety and environmental regulations. Large-scale reactors and optimized catalytic systems may be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the cyclopropyl and pyridazinone groups, which are prone to nucleophilic substitution and electrophilic addition reactions.

Common Reagents and Conditions: Some typical reagents used in reactions involving this compound include hydrogenating agents for reduction (such as palladium on carbon), oxidizing agents like potassium permanganate, and nucleophiles like amines and halides. Standard conditions such as room temperature and atmospheric pressure are often sufficient, though specific reactions may require elevated temperatures or pressures.

Major Products: The products formed from these reactions vary but can include reduced or oxidized derivatives, substituted analogs, and ring-opened compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules, due to its versatile reactivity and stability. Researchers explore its potential as a ligand in coordination chemistry and as a precursor in polymer synthesis.

Biology: Its unique structure allows it to interact with various biological molecules, providing a basis for studying its effects on cellular processes. It may be investigated as a potential enzyme inhibitor or as a probe in biochemical assays.

Medicine: In the medical field, this compound's interactions with biological targets make it a candidate for drug development. Researchers may explore its efficacy as an anti-inflammatory, anti-cancer, or anti-microbial agent.

Industry: In the industrial realm, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The cyclopropyl groups and pyridazinone moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide stands out due to the combined presence of both cyclopropyl and thiazole groups. Similar compounds may include:

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide

  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide

These similar compounds differ mainly in the nature and position of substituents on the pyridazinone and thiazole rings, which can significantly influence their reactivity and biological activity.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-cyclopropyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9(20-14(21)7-6-12(19-20)10-2-3-10)15(22)18-16-17-13(8-23-16)11-4-5-11/h6-11H,2-5H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZVEFPJYWKCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.